(E)-3-(2,6-dimethoxyphenyl)acrylic acid
Description
Properties
IUPAC Name |
3-(2,6-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLCJDOWRLEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353205 | |
| Record name | 3-(2,6-dimethoxyphenyl)prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76197-69-8 | |
| Record name | 3-(2,6-dimethoxyphenyl)prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Using Substituted Benzaldehydes and Phenylacetic Acids
A well-documented approach involves reacting 2,6-dimethoxybenzaldehyde with phenylacetic acid or substituted phenylacetic acid under basic conditions with an activating agent such as acetic anhydride and a base (e.g., triethylamine). The reaction is typically conducted under nitrogen atmosphere to prevent oxidation of the aldehyde.
- Mix equimolar amounts of 2,6-dimethoxybenzaldehyde and phenylacetic acid.
- Add triethylamine (~2.5 equivalents) and acetic anhydride (~3 equivalents).
- Heat the mixture at approximately 120°C with stirring overnight under nitrogen.
- Quench the reaction with water and reflux briefly.
- Adjust pH to alkaline with potassium carbonate solution, then acidify to pH 4–5 with hydrochloric acid.
- Purify the crude product by column chromatography and preparative high-performance liquid chromatography (HPLC) using ethyl acetate-methanol gradients.
This method yields the this compound with good selectivity for the E-isomer due to thermodynamic control during the condensation step.
Oxazolone Intermediate Route
Another sophisticated synthetic route involves the formation of an oxazolone intermediate by cyclocondensation of substituted benzaldehydes with active methylene compounds like 2-aryl-2-oxazoline-5-one. The oxazolone intermediate is then hydrolyzed under basic conditions to yield the acrylic acid derivative.
- Cyclocondensation of 2,6-dimethoxybenzaldehyde with an active methylene compound to form the oxazolone intermediate.
- Treatment of the oxazolone with 20% potassium hydroxide solution to open the ring and form the acrylic acid.
This method allows for structural confirmation via spectroscopic techniques such as IR (noting the lactone C=O stretch around 1800 cm^-1), ^1H NMR (carboxylic OH and amide NH protons), and ^13C NMR (carbonyl carbons at ~166 ppm), ensuring the purity and identity of the final acrylic acid.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation | 2,6-Dimethoxybenzaldehyde, phenylacetic acid, triethylamine, acetic anhydride | 120°C, overnight, N2 atmosphere | High selectivity for E-isomer, straightforward | Requires purification by chromatography |
| Oxazolone Intermediate | 2,6-Dimethoxybenzaldehyde, active methylene compound, KOH | Cyclocondensation, then hydrolysis | Structural confirmation via intermediates | Multi-step, requires handling of intermediates |
| One-Pot Carbonylation (related acrylates) | Ethyl acetate, dimethylamine, CO, catalysts (Na ethylate, etc.) | 30–70°C, 10–60 bar, 1–4 h | Efficient, industrially scalable | Not directly demonstrated for target compound |
Research Findings and Analytical Data
- The Knoevenagel condensation method yields the desired acrylic acid with high purity and good yield, confirmed by ^1H NMR showing characteristic olefinic protons and aromatic signals consistent with 2,6-dimethoxy substitution.
- IR spectra confirm the presence of carboxylic acid groups (broad OH stretch) and conjugated C=O stretch.
- ^13C NMR data show carbonyl carbons at expected chemical shifts (~166 ppm).
- Purification by preparative HPLC ensures isolation of the E-isomer, critical for biological activity.
- The oxazolone route provides an additional handle for structural verification and may allow for further functionalization before hydrolysis.
- Although the one-pot carbonylation method is efficient for related acrylates, its application to this compound remains to be validated.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2,6-Dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Phenols and ethers.
Scientific Research Applications
(E)-3-(2,6-Dimethoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,6-dimethoxyphenyl)acrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- The para-hydroxy group in (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid enhances hydrogen-bonding capacity, affecting solubility and biological interactions .
- Functional Group Impact : Conversion of the acrylic acid to hydrazide (e.g., (E)-3-(3,5-dimethoxyphenyl)acrylohydrazide) introduces a nucleophilic NH₂ group, enabling coordination with metal ions or participation in condensation reactions .
Table 2: Reported Bioactivities of Structural Analogs
Key Findings :
- Anticancer Potential: Propenone derivatives (e.g., b21) with 2,6-dimethoxyphenyl groups exhibit potent anticancer activity against oral and lung carcinoma cells, likely due to interactions with DNA or thymidylate synthase .
- Metal Chelation : α-Mercapto-substituted analogs demonstrate efficacy in lead detoxification, highlighting the role of electron-donating groups in metal coordination .
- Anti-Inflammatory/Anti-Asthma : Epoxy derivatives like cis-syringin from Ephedra species show inhibitory effects on inflammatory mediators, suggesting that methoxy and hydroxy substitutions modulate immune responses .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for confirming the structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid and its derivatives?
- Methodology : Combine 1H/13C NMR (e.g., δ 3.73–3.77 ppm for methoxy groups in DMSO-d6), HRMS (to confirm molecular weight, e.g., [M + H]+ = 432.2278), and single-crystal X-ray diffraction (to resolve stereochemistry, as in the case of related intermediates) . Polar solvents like methanol-water mixtures are critical for HPLC purity validation (e.g., 98.413% purity) .
Q. How can synthetic routes to this compound be optimized for higher yields?
- Methodology : Use Knoevenagel condensation between 2,6-dimethoxybenzaldehyde and malonic acid, optimizing reaction time (5–8 hours), temperature (413–423 K), and acid catalysts (e.g., pyridine/acetic acid). Refluxing in ethanol with hydrazine hydrate (80%) can yield 70% for hydrazide derivatives . Monitor intermediates via TLC and purify via recrystallization (e.g., 30% ethanol) .
Q. What are common challenges in resolving overlapping NMR signals for methoxy-substituted acrylic acids?
- Methodology : Employ 2D NMR (COSY, HSQC) to distinguish methoxy (δ 3.5–4.0 ppm) and aromatic protons. For example, coupling constants (J = 5.37–5.65 Hz) help confirm E-geometry in acrylamide derivatives . Use deuterated DMSO to enhance signal resolution for polar functional groups .
Advanced Research Questions
Q. How does the stereochemistry (E/Z isomerism) influence the bioactivity of this compound derivatives?
- Methodology : Compare E-isomers (e.g., anti-apoptotic activity in L-02 cells) with Z-isomers using in vitro assays. Studies show E-isomers exhibit stronger inhibition of ROS-mediated MAPK phosphorylation (e.g., 50–100 µM doses reduce Bax/Bcl-2 ratios) . Use chiral HPLC or crystallization (e.g., ethanol/water) to isolate isomers .
Q. What computational methods predict the electronic and spectroscopic properties of this compound?
- Methodology : Apply DFT calculations (B3LYP/6-311++G(d,p)) to model UV-Vis absorption (e.g., λmax ~300 nm for conjugated systems) and NMR chemical shifts. Validate against experimental data (e.g., 13C NMR δ 167–170 ppm for carbonyl groups) . Use Gaussian or ORCA software for energy minimization .
Q. How can hybrid derivatives enhance multitarget activity (e.g., acetylcholinesterase and antioxidant effects)?
- Methodology : Design hybrids by conjugating the acrylic acid moiety to tacrine or NSAID scaffolds. For example, Tacrine–cinnamic acid hybrids show dual AChE inhibition (IC50 < 10 nM) and ROS scavenging (EC50 ~20 µM). Optimize linker length (e.g., ethylenediamine) for blood-brain barrier penetration .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodology : Perform pharmacokinetic studies (e.g., microsomal stability assays) to identify metabolic liabilities. For instance, methyl ester prodrugs (e.g., GW4064 derivatives) improve oral bioavailability by reducing first-pass hydrolysis . Use LC-MS/MS to quantify plasma concentrations in rodent models .
Q. How do substituent positions (2,6- vs. 3,4-dimethoxy) affect antioxidant and anti-inflammatory activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
